molecular formula C23H27N3O3 B7531896 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide

1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide

Cat. No. B7531896
M. Wt: 393.5 g/mol
InChI Key: JPAYTHJOVMKTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. IPP belongs to the class of compounds known as opioid receptor antagonists and has been studied for its potential use in treating various medical conditions.

Mechanism of Action

1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide exerts its effects by binding to the mu-opioid receptor and blocking the binding of endogenous opioids such as endorphins and enkephalins. This results in the inhibition of the opioid signaling pathway, which leads to a reduction in pain perception and a decrease in the rewarding effects of opioids.
Biochemical and Physiological Effects:
In addition to its effects on the opioid system, 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide has been shown to have other biochemical and physiological effects. 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its antidepressant effects. 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide has also been shown to reduce inflammation in animal models, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide in lab experiments is its potency as an opioid receptor antagonist. This allows for the precise manipulation of the opioid system in animal models. However, one limitation of using 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide is its potential for off-target effects. 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide has been shown to bind to other receptors in addition to the mu-opioid receptor, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide. One area of interest is the development of more selective opioid receptor antagonists that target specific subtypes of the opioid receptor. Another area of interest is the investigation of 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide's potential as an anti-inflammatory agent. Additionally, there is interest in exploring 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide's potential as an antidepressant and in combination therapies with other drugs.

Synthesis Methods

The synthesis of 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide involves the reaction of 4-(propan-2-ylcarbamoyl)phenylacetic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard chromatographic techniques.

Scientific Research Applications

1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide has been extensively studied for its potential use in treating a variety of medical conditions, including opioid addiction, pain management, and depression. 1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide is a potent opioid receptor antagonist that has been shown to block the effects of opioids such as morphine and heroin. This makes it a promising candidate for the treatment of opioid addiction.

properties

IUPAC Name

1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-16(2)24-22(28)18-10-12-19(13-11-18)25-23(29)20-9-6-14-26(20)21(27)15-17-7-4-3-5-8-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAYTHJOVMKTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.